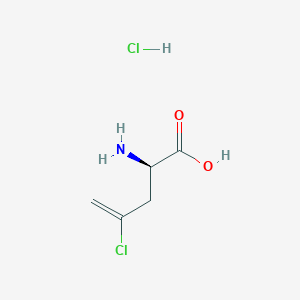

(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride

Description

IUPAC Naming Conventions

The systematic nomenclature of (2R)-2-amino-4-chloropent-4-enoic acid hydrochloride follows established International Union of Pure and Applied Chemistry conventions for amino acids and their derivatives. The compound name reflects several key structural features: the pentanoic acid backbone, the amino group substitution at the 2-position, the chlorine substitution at the 4-position, the double bond between carbons 4 and 5, and the specific (R)-stereochemical configuration at the chiral center. The hydrochloride designation indicates the presence of the protonated amino acid in association with a chloride counterion, forming a stable salt that enhances the compound's handling and storage properties.

The systematic name incorporates the stereochemical descriptor (2R) to specify the absolute configuration at the alpha-carbon according to the Cahn-Ingold-Prelog priority rules. This designation is crucial for distinguishing between the two possible enantiomers of the compound, as biological activity often depends significantly on stereochemical configuration. The pentenoic acid portion of the name indicates the five-carbon chain with a carboxylic acid functional group and an alkene double bond, while the positioning numbers specify the exact locations of substituents along the carbon chain.

Common Synonyms and Registry Numbers

The compound is known by several alternative names and registry identifiers that reflect different naming conventions and database systems. The Chemical Abstracts Service has assigned multiple registry numbers to different forms and stereoisomers of this compound family. For the (2R)-enantiomer hydrochloride salt, the CAS number 2059915-06-7 has been documented. Related forms include the racemic mixture and the (2S)-enantiomer, which possess different CAS numbers such as 55528-30-8 for the basic acid form.

Alternative systematic names include (2R)-2-amino-4-chloropent-4-enoic acid hydrochloride and variations that emphasize different aspects of the molecular structure. In biological literature, the compound may be referenced using abbreviated forms, though the full systematic name remains the preferred designation for precise chemical communication. The compound is also catalogued in various chemical databases under molecular formula C5H9Cl2NO2, which represents the hydrochloride salt form with a molecular weight of approximately 186.04 grams per mole.

Stereochemical Configuration and Chiral Centers

The stereochemical properties of (2R)-2-amino-4-chloropent-4-enoic acid hydrochloride center on the single chiral center located at the alpha-carbon (carbon-2) of the amino acid structure. This carbon atom is bonded to four different substituents: the amino group, the carboxylic acid group, a hydrogen atom, and the chlorinated side chain, creating the conditions necessary for chirality. The (R)-configuration indicates that when the substituents are arranged according to decreasing priority based on atomic number and bonding patterns, they follow a clockwise orientation when viewed from the appropriate perspective.

The presence of the 4-chloro-4-pentenoic acid side chain introduces additional structural complexity beyond the basic amino acid framework. The chlorine atom is attached to a carbon that participates in a double bond, creating a chloroalkene moiety that contributes to the compound's unique reactivity profile. This structural feature distinguishes the compound from standard proteinogenic amino acids and contributes to its classification as a halogenated amino acid derivative.

The stereochemical configuration significantly influences the compound's biological activity and interactions with enzymes and receptors. Studies have demonstrated that different enantiomers of structurally related compounds can exhibit markedly different biological effects, making the precise stereochemical designation essential for understanding the compound's properties and potential applications. The (R)-configuration may result in different binding affinities and metabolic pathways compared to its (S)-enantiomer counterpart.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified (2R)-2-amino-4-chloropent-4-enoic acid hydrochloride as a compound of significant interest across multiple research domains. The compound serves as a valuable tool for investigating the structure-activity relationships of halogenated amino acids and their interactions with biological systems. Research into chlorinated amino acids has expanded considerably as scientists seek to understand how halogen substitution affects the conformational preferences, reactivity, and biological activity of amino acid derivatives.

In medicinal chemistry applications, the compound provides insights into the development of antimicrobial agents that operate through novel mechanisms of action. The demonstrated antibacterial properties of related compounds have stimulated research into the potential for developing new antibiotic compounds based on halogenated amino acid scaffolds. This research direction has become increasingly important given the growing concern about antibiotic resistance and the need for new therapeutic approaches to combat bacterial infections.

The compound also serves as a research tool for studying metabolic pathways and enzyme mechanisms. Its structural similarity to natural amino acids, combined with the presence of the chlorine substituent, makes it useful for probing the specificity and mechanism of enzymes involved in amino acid metabolism. Researchers have utilized such compounds to investigate how modifications to amino acid structure affect enzymatic recognition and catalytic processes.

Overview of Natural Occurrence and Biological Context

The natural occurrence of chlorinated amino acids, including the stereoisomers of 2-amino-4-chloropent-4-enoic acid, has been documented primarily in fungal systems, particularly in mushroom species of the genus Amanita. The (S)-enantiomer has been isolated from Amanita pseudoporphyria and other related species, indicating that these organisms possess the enzymatic machinery necessary for the biosynthesis of halogenated amino acid derivatives. The presence of such compounds in these mushrooms suggests they may play important ecological roles, potentially serving as chemical defense mechanisms against microbial pathogens or other biological threats.

The biological context of these compounds extends beyond their antimicrobial properties to include their classification as non-proteinogenic amino acids that are not incorporated into standard protein structures. This classification places them in the category of specialized metabolites that serve specific biological functions rather than contributing to basic protein synthesis pathways. The production of such compounds by organisms represents an investment in chemical defense or signaling mechanisms that provide evolutionary advantages in competitive environments.

Research has revealed that the antibacterial activity of these compounds operates through antimetabolite mechanisms, where they interfere with normal bacterial metabolic processes by mimicking natural amino acids but disrupting normal biochemical pathways. This mode of action provides insights into how organisms can develop chemical strategies for competing with or defending against microbial threats. The specificity of activity against certain bacterial strains while showing reduced effects against others suggests that the compounds target specific metabolic vulnerabilities in different microbial species.

The environmental distribution and ecological significance of chlorinated amino acids continue to be areas of active research. Studies have investigated the conditions that promote the production of these compounds in natural systems and the factors that influence their biological activity. Understanding these natural systems provides valuable information for developing synthetic approaches to producing similar compounds and for identifying potential applications in biotechnology and pharmaceutical development.

Properties

IUPAC Name |

(2R)-2-amino-4-chloropent-4-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h4H,1-2,7H2,(H,8,9);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSIMSWEQNFYAF-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride, also known as 2-amino-4-chloropent-4-enoic acid hydrochloride, is an organochlorine compound classified as a non-proteinogenic amino acid. This compound has garnered attention for its potential biological activities, particularly in relation to its interactions with various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 149.576 g/mol |

| CAS Number | 5452-25-5 |

| Density | 1.289 g/cm³ |

| Boiling Point | 265.6 °C |

| Melting Point | Not available |

Biological Activity

The biological activity of (2R)-2-amino-4-chloropent-4-enoic acid hydrochloride has been the subject of various studies, focusing on its mechanisms of action and potential therapeutic applications.

- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator in various biochemical pathways.

- Receptor Modulation : It may modulate receptor-mediated effects, influencing cellular responses and signaling pathways .

- Oxidative Stress Induction : Some studies suggest that it can induce oxidative stress, impacting cell proliferation and survival .

Case Studies and Research Findings

- Antitumor Activity : Research indicates that (2R)-2-amino-4-chloropent-4-enoic acid hydrochloride exhibits antitumor properties in certain cancer cell lines, suggesting its potential use as a chemotherapeutic agent .

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential in neurodegenerative disease models .

- Toxicological Assessments : Toxicological studies have evaluated the safety profile of the compound, revealing that while it has therapeutic potential, high doses can lead to adverse effects such as organ toxicity in animal models .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| L-2-amino-4-chloropent-4-enoic acid | Similar enzyme interactions | Closely related structure |

| Ethyl 2-amino-4-chlorobutyrate | Less potent than (2R)-2-amino acid | Shorter carbon chain |

Scientific Research Applications

Biochemical Research Applications

Neurotransmitter Studies

(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride is structurally related to neurotransmitters, making it a valuable tool in studying neurotransmission and receptor interactions. It acts as an antagonist at certain glutamate receptors, which are critical in synaptic transmission and plasticity. This property allows researchers to investigate the role of glutamate in neurological disorders such as epilepsy and schizophrenia.

Table 1: Neurotransmitter Receptor Interactions

| Compound Name | Receptor Type | Effect |

|---|---|---|

| (2R)-2-amino-4-chloropent-4-enoic acid hydrochloride | NMDA receptor antagonist | Inhibition |

| L-glutamate | NMDA receptor agonist | Activation |

Pharmaceutical Development

The compound has been explored for its potential in drug development, particularly for conditions associated with excitotoxicity—where excessive glutamate activity leads to neuronal damage. Its ability to modulate glutamate signaling pathways makes it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of (2R)-2-amino-4-chloropent-4-enoic acid hydrochloride reduced neuronal loss in models of excitotoxicity induced by high levels of glutamate. The results indicated a significant decrease in markers of oxidative stress and inflammation, suggesting its protective role in neuronal health.

Agricultural Applications

Herbicide Development

The compound's structural similarity to certain amino acids allows it to interfere with plant growth processes, positioning it as a potential herbicide. Research has shown that it can inhibit specific pathways involved in amino acid synthesis in plants, leading to stunted growth or death.

Table 2: Herbicidal Activity

| Application Area | Mechanism of Action | Observed Effects |

|---|---|---|

| Agricultural herbicide research | Inhibition of amino acid synthesis pathways | Stunted growth in target plants |

Toxicological Studies

Understanding the safety profile of (2R)-2-amino-4-chloropent-4-enoic acid hydrochloride is crucial for its application in pharmaceuticals and agriculture. Toxicological assessments have shown varying effects depending on dosage and exposure duration.

Case Study: Toxicity Assessment

In a chronic toxicity study involving rodents, significant changes were observed in body weight and organ weights at high doses (≥8000 ppm), indicating potential systemic toxicity. Histopathological examinations revealed hyperplasia in the forestomach and alterations in liver function markers, highlighting the need for careful dosage regulation when considering this compound for therapeutic or agricultural use.

Comparison with Similar Compounds

Research Findings and Gaps

Stereochemical Impact : The antibacterial activity of the S-configured analog (Compound 24) underscores the need to evaluate the R-configured target compound for similar or divergent bioactivity .

Synthetic Optimization: Current methods for chlorinated amino acids suffer from low yields (e.g., 11% for 4-chloro-lysine) . Catalytic asymmetric synthesis could improve efficiency.

Preparation Methods

Reduction of Nitro Precursors

A common strategy for synthesizing β-amino acids involves reducing nitro intermediates. For example, 2-nitro-4-chloropent-4-enoic acid could be reduced to the corresponding amine using:

- Hydrazine hydrate with FeCl₃·6H₂O and activated carbon in ethanol at 80–90°C, adjusted to pH 7–9 with NaOH.

- Catalytic hydrogenation with Pd/C or PtO₂ under H₂ pressure (1–3 atm), achieving yields of 70–83% for structurally similar compounds.

Example Conditions from Analogous Syntheses

Chlorination of Unsaturated Amino Acids

Introducing chlorine at the 4-position of pent-4-enoic acid derivatives may involve:

- Electrophilic chlorination of 2-amino-4-pentenoic acid using SOCl₂ or Cl₂ gas.

- Radical chlorination with N-chlorosuccinimide (NCS) under UV light, though stereochemical outcomes require careful control.

- Regioselectivity must favor chlorination at the 4-position.

- The (2R) configuration could be achieved via asymmetric catalysis (e.g., chiral auxiliaries or enzymes), though no direct examples are documented.

Salt Formation

The hydrochloride salt is typically formed by treating the free amine with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol or water).

- Dissolve 2-amino-4-chloropent-4-enoic acid in anhydrous ethanol.

- Bubble HCl gas through the solution until pH < 2.

- Precipitate the product by cooling or solvent evaporation.

Stereochemical Resolution

To isolate the (2R)-enantiomer:

- Chiral chromatography using cellulose-based stationary phases.

- Kinetic resolution with enantioselective enzymes (e.g., acylases).

Critical Data from Literature

| Parameter | Value/Method | Source |

|---|---|---|

| Molecular Formula | C₅H₉Cl₂NO₂ | |

| Parent Compound (CID) | 228810 | |

| Optimal Reduction pH | 7–9 | |

| Catalytic Hydrogenation | 70–83% yield with Pd/C |

Challenges and Optimizations

- Stereochemical Purity : Asymmetric synthesis remains underexplored; resolution post-synthesis is often necessary.

- Byproduct Formation : Over-chlorination or epoxidation of the double bond (e.g., using MCPBA) must be mitigated.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2R)-2-amino-4-chloropent-4-enoic acid hydrochloride, and what challenges exist in achieving high yields?

- Methodological Answer : Synthesis typically involves stereoselective strategies to preserve the (2R)-configuration. Key steps include:

- Chlorination : Introducing the 4-chloro group via electrophilic substitution or nucleophilic displacement using reagents like SOCl₂ or PCl₃ under anhydrous conditions .

- Amino Acid Protection : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis, followed by selective deprotection .

- Challenges : Competing elimination reactions (e.g., dehydrochlorination) at the 4-chloro position under basic conditions require pH control (<7.0) and low-temperature protocols to minimize side products .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Chiral HPLC : To confirm enantiomeric purity, using polysaccharide-based columns (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) and UV detection at 254 nm .

- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to resolve the stereochemistry (e.g., coupling constants for the 4-chloro-pentenyl group) and verify the hydrochloride salt formation .

- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally related amino acid derivatives .

Q. How should researchers handle and store (2R)-2-amino-4-chloropent-4-enoic acid hydrochloride to ensure stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the chlorinated alkene and amine oxidation .

- Stability Monitoring : Regular HPLC analysis (e.g., C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect degradation products like 2-oxopent-4-enoate .

Advanced Research Questions

Q. How does the stereochemistry at the 2R position influence the compound’s interaction with enzymatic systems?

- Methodological Answer :

- Enzymatic Selectivity : The (2R)-configuration is critical for substrate recognition by enzymes like L-2-amino-4-chloropent-4-enoate dehydrochlorinase, which catalyzes the conversion to 2-oxopent-4-enoate, NH₃, and Cl⁻. Kinetic assays (e.g., UV-Vis monitoring at 280 nm for product formation) show a 10-fold higher activity for the (2R)-enantiomer compared to (2S) .

- Molecular Docking : Computational studies using software like AutoDock Vina can model interactions between the (2R)-amine and enzyme active-site residues (e.g., hydrogen bonding with Asp/Glu side chains) .

Q. What mechanistic insights explain the compound’s degradation pathways under physiological conditions?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in phosphate buffer (pH 7.4, 37°C) and monitor degradation via LC-MS. Major pathways include:

- Dehydrochlorination : Formation of a conjugated diene intermediate, detectable by UV absorbance at 230 nm .

- Amine Oxidation : Use of radical scavengers (e.g., ascorbic acid) to suppress ROS-mediated degradation .

- Isotope Labeling : ¹⁸O-labeled H₂O experiments confirm water incorporation during hydrolysis, supporting a lyase-mediated mechanism .

Q. How can researchers resolve contradictions in reported reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. For example, DMF as a solvent enhances nucleophilic substitution rates compared to THF .

- Controlled Replication : Reproduce literature protocols with strict exclusion of moisture (e.g., Schlenk line techniques) to mitigate discrepancies caused by unintended hydrolysis .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing kinetic data from enzymatic degradation studies?

- Methodological Answer :

- Michaelis-Menten Analysis : Fit initial velocity (V₀) vs. substrate concentration data to determine and . Nonlinear regression tools (e.g., GraphPad Prism) are preferred over Lineweaver-Burk plots due to error weighting .

- Error Analysis : Report 95% confidence intervals for kinetic parameters and use ANOVA to compare mutant vs. wild-type enzyme activities .

Q. How can computational modeling enhance the design of analogs with improved metabolic stability?

- Methodological Answer :

- QSAR Studies : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with half-life data. Software such as MOE or Schrödinger facilitates model building .

- MD Simulations : Simulate the compound’s solvation in physiological buffers (e.g., GROMACS with CHARMM36 force field) to predict aggregation or hydrolysis tendencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.